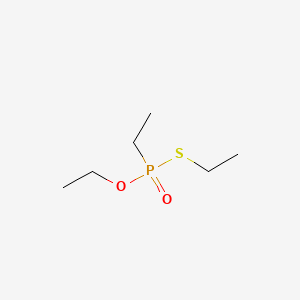

O,S-Diethyl ethylphosphonothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O,S-Diethyl ethylphosphonothioate is an organophosphorus compound with the molecular formula C6H15O2PS It is a phosphonothioate ester, characterized by the presence of both ethyl and diethyl groups attached to the phosphorus atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O,S-Diethyl ethylphosphonothioate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide in the presence of a base. One common method is the one-pot reaction of diethyl phosphite with ethyl iodide in the presence of triethylamine and sulfur, under solvent-free conditions using microwave irradiation . This method is efficient and provides high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and higher efficiency. The reaction conditions are carefully controlled to avoid side reactions and ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

O,S-Diethyl ethylphosphonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonothioate oxides.

Reduction: Reduction reactions can convert it to phosphonothioate hydrides.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or diethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonothioate oxides, while substitution reactions can produce a variety of substituted phosphonothioates.

Aplicaciones Científicas De Investigación

O,S-Diethyl ethylphosphonothioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.

Medicine: Research is ongoing into its potential use as a chemotherapeutic agent due to its ability to interact with biological molecules.

Mecanismo De Acción

The mechanism of action of O,S-Diethyl ethylphosphonothioate involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and potential neurotoxicity .

Comparación Con Compuestos Similares

Similar Compounds

O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Similar in structure but with an additional diethylaminoethyl group.

O,S-Diethyl methylphosphonothioate: Similar but with a methyl group instead of an ethyl group.

Uniqueness

O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and diethyl groups, which confer distinct chemical properties and reactivity. Its ability to inhibit cholinesterase also sets it apart from other similar compounds, making it valuable in both research and industrial applications.

Actividad Biológica

O,S-Diethyl ethylphosphonothioate, an organophosphorus compound, is known for its significant biological activity, particularly as an enzyme inhibitor. This article delves into its biological mechanisms, potential applications, and relevant research findings.

- Chemical Formula : C6H13O2PS

- Molecular Weight : 174.21 g/mol

- CAS Number : 2511-11-7

This compound features both ethyl and phosphonothioate groups, contributing to its unique reactivity and biological activity. Its structure allows it to interact with various biological targets, particularly enzymes involved in neurotransmission.

The primary biological activity of this compound is attributed to its ability to inhibit cholinesterase enzymes. Cholinesterase is crucial for the breakdown of acetylcholine in the nervous system. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in increased neurotransmission and potential neurotoxic effects. This mechanism is similar to that observed in other organophosphate compounds, which are known for their neurotoxic properties.

Enzyme Inhibition

This compound has been shown to inhibit cholinesterase effectively, leading to various physiological effects:

- Increased Acetylcholine Levels : The inhibition results in prolonged action of acetylcholine at synapses, which can enhance neurotransmission.

- Neurotoxicity : Prolonged exposure can lead to symptoms associated with cholinergic crisis, including muscle spasms, respiratory failure, and potentially death.

Potential Therapeutic Applications

Despite its toxicity, the compound's mechanism of action has led researchers to explore its potential therapeutic applications:

- Neuroprotection : Some studies suggest that controlled inhibition of cholinesterase may have protective effects in certain neurodegenerative diseases.

- Research Reagent : this compound is utilized in biochemical research to study cholinergic signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate | Contains diethylamino group | More potent cholinesterase inhibitor |

| O,S-Diethyl methylphosphonothioate | Methyl group instead of ethyl | Different reactivity profile |

| O-Ethyl S-ethyl methylphosphonothioate | Ethyl group on both sides | Distinct biological activity |

This compound stands out due to its specific combination of functional groups that confer unique reactivity compared to similar compounds.

Case Studies and Research Findings

-

Cholinesterase Inhibition Study :

A study demonstrated that this compound exhibited a significant inhibitory effect on cholinesterase activity in vitro. The IC50 value was determined to be within the range typically associated with neurotoxic organophosphates, indicating a strong potential for toxicity under prolonged exposure conditions. -

Neurotoxicity Assessment :

Research involving animal models showed that exposure to this compound resulted in acute symptoms consistent with cholinergic crisis. The study highlighted the compound's rapid action on the nervous system and the importance of timely intervention for decontamination. -

Environmental Persistence :

Investigations into the environmental fate of this compound revealed that it exhibits moderate persistence in soil and water systems. This persistence raises concerns regarding its potential impact on ecosystems and necessitates the development of effective decontamination strategies.

Propiedades

Número CAS |

2511-11-7 |

|---|---|

Fórmula molecular |

C6H15O2PS |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane |

InChI |

InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3 |

Clave InChI |

ROHZJRLOFLALPG-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(CC)SCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.